molecular formula C18H17N5O3 B2948073 6-(4-(quinoxalin-2-yloxy)piperidine-1-carbonyl)pyridazin-3(2H)-one CAS No. 1706183-03-0

6-(4-(quinoxalin-2-yloxy)piperidine-1-carbonyl)pyridazin-3(2H)-one

Katalognummer B2948073
CAS-Nummer: 1706183-03-0
Molekulargewicht: 351.366
InChI-Schlüssel: IACIKYOCQDIALJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(4-(quinoxalin-2-yloxy)piperidine-1-carbonyl)pyridazin-3(2H)-one, also known as QxP, is a synthetic compound that has gained attention in recent years due to its potential as a therapeutic agent. QxP has been found to have a range of biochemical and physiological effects, and its mechanism of action has been studied extensively. In

Wissenschaftliche Forschungsanwendungen

Novel Synthesis Methods

Design and Synthesis of Fluoroquinolones : A study by Shindikar and Viswanathan (2005) details the synthesis of novel fluoroquinolones, demonstrating significant in vivo activity against Mycobacterium tuberculosis, showcasing the potential of such compounds in therapeutic applications against bacterial infections (Shindikar & Viswanathan, 2005).

Pyrroloquinoxaline Derivatives : Alizadeh et al. (2014) reported on the synthesis of coumarin bearing pyrrolo[1,2-a]quinoxaline derivatives using piperidine–iodine as a dual system catalyst, highlighting a method that could be applicable for the synthesis of compounds with similar backbones, emphasizing the utility in generating diverse molecules for further biological evaluation (Alizadeh, Ghanbaripour, & Zhu, 2014).

Potential Biological Activities

Antimicrobial Agents : Patel et al. (2012) synthesized a novel series of thiazolidinone derivatives with antimicrobial activity, highlighting the versatility of compounds containing piperazine and quinoxaline moieties in combating a range of bacterial and fungal pathogens (Patel, Patel, Kumari, & Patel, 2012).

Oxidative Cyclization Products : Faizi et al. (2018) explored the synthesis and characterization of organic salts derived from quinoxaline compounds, providing insights into the structural and electronic properties that could be leveraged for the development of new compounds with unique pharmacological applications (Faizi, Alam, Haque, Ahmad, Shahid, & Ahmad, 2018).

Chemical Properties and Applications

Heterocyclic Synthesis Review : Martins et al. (2009) provided a comprehensive review on solvent-free heterocyclic synthesis, including quinoxalines and related compounds, outlining methods that could be applicable for the environmentally friendly synthesis of 6-(4-(quinoxalin-2-yloxy)piperidine-1-carbonyl)pyridazin-3(2H)-one and its derivatives, potentially reducing the environmental impact of chemical synthesis (Martins, Frizzo, Moreira, Buriol, & Machado, 2009).

Quinoxaline Derivatives as Hypoxic-Cytotoxic Agents : Ortega et al. (2000) reported on the synthesis and biological activities of quinoxalinecarbonitrile 1,4-di-N-oxides, revealing the potential of quinoxaline derivatives as hypoxic-cytotoxic agents, which could imply potential research avenues for the development of cancer therapeutics (Ortega, Morancho, Martinez‐Crespo, Sainz, Montoya, López de Cerain, & Monge, 2000).

Eigenschaften

IUPAC Name

3-(4-quinoxalin-2-yloxypiperidine-1-carbonyl)-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3/c24-16-6-5-15(21-22-16)18(25)23-9-7-12(8-10-23)26-17-11-19-13-3-1-2-4-14(13)20-17/h1-6,11-12H,7-10H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IACIKYOCQDIALJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=NNC(=O)C=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-(quinoxalin-2-yloxy)piperidine-1-carbonyl)pyridazin-3(2H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.